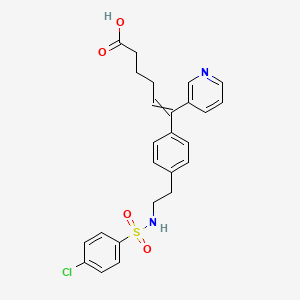
6-(4-(2-(4-Chlorobenzenesulphonylamino)ethyl)phenyl)-6-(3-pyridyl)hex-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Samixogrel is a small molecule drug developed by Boehringer Ingelheim. It functions as a thromboxane A2 receptor antagonist and thromboxane A2 synthase inhibitor. This compound has been investigated for its potential therapeutic applications in treating cardiovascular diseases, such as thrombosis, unstable angina pectoris, and diabetic complications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Samixogrel involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production methods for Samixogrel are also proprietary. Typically, large-scale production of pharmaceutical compounds involves optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and process intensification .
Analyse Chemischer Reaktionen
Types of Reactions
Samixogrel undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving Samixogrel include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of Samixogrel depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives. Substitution reactions can produce a variety of substituted compounds depending on the functional groups involved .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying thromboxane A2 receptor antagonists and thromboxane A2 synthase inhibitors.
Biology: Research has focused on its effects on cellular pathways and its potential to modulate biological processes.
Medicine: Clinical trials have investigated its efficacy in treating cardiovascular diseases, such as thrombosis and unstable angina pectoris.
Wirkmechanismus
Samixogrel exerts its effects by antagonizing thromboxane A2 receptors and inhibiting thromboxane A2 synthase. This dual mechanism disrupts the thromboxane signaling pathway, which plays a crucial role in platelet aggregation and vasoconstriction. By inhibiting this pathway, Samixogrel reduces the risk of thrombosis and other cardiovascular events .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aspirin: An antiplatelet agent that irreversibly inhibits cyclooxygenase-1 (COX-1), reducing thromboxane A2 production.
Clopidogrel: An antiplatelet agent that inhibits the P2Y12 receptor on platelets, preventing aggregation.
Ticagrelor: Another P2Y12 receptor antagonist with a different mechanism of action compared to clopidogrel
Uniqueness of Samixogrel
Samixogrel is unique in its dual mechanism of action, targeting both thromboxane A2 receptors and thromboxane A2 synthase. This dual inhibition provides a more comprehensive approach to reducing thromboxane-mediated platelet aggregation and vasoconstriction, potentially offering greater therapeutic benefits compared to single-target agents .
Eigenschaften
Molekularformel |
C25H25ClN2O4S |
|---|---|
Molekulargewicht |
485.0 g/mol |
IUPAC-Name |
6-[4-[2-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid |
InChI |
InChI=1S/C25H25ClN2O4S/c26-22-11-13-23(14-12-22)33(31,32)28-17-15-19-7-9-20(10-8-19)24(5-1-2-6-25(29)30)21-4-3-16-27-18-21/h3-5,7-14,16,18,28H,1-2,6,15,17H2,(H,29,30) |
InChI-Schlüssel |
LGHLGTHRJNIRCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C(=CCCCC(=O)O)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















